Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 307343-81-3
VCID: VC21417966
InChI: InChI=1S/C20H15F2NO3S/c1-2-26-20(25)16-13(12-7-4-3-5-8-12)11-27-19(16)23-18(24)17-14(21)9-6-10-15(17)22/h3-11H,2H2,1H3,(H,23,24)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3F)F
Molecular Formula: C20H15F2NO3S
Molecular Weight: 387.4g/mol

Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate

CAS No.: 307343-81-3

Cat. No.: VC21417966

Molecular Formula: C20H15F2NO3S

Molecular Weight: 387.4g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate - 307343-81-3

Specification

CAS No. 307343-81-3
Molecular Formula C20H15F2NO3S
Molecular Weight 387.4g/mol
IUPAC Name ethyl 2-[(2,6-difluorobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Standard InChI InChI=1S/C20H15F2NO3S/c1-2-26-20(25)16-13(12-7-4-3-5-8-12)11-27-19(16)23-18(24)17-14(21)9-6-10-15(17)22/h3-11H,2H2,1H3,(H,23,24)
Standard InChI Key COKVVEJGGUSMRR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3F)F
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3F)F

Introduction

Physical and Chemical Properties

Molecular Structure and Formula

Based on the chemical name, Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate has a molecular formula of C20H15F2NO3S, with a calculated molecular weight of approximately 387.4 g/mol. This formula represents:

  • A thiophene core (C4H2S)

  • A 2,6-difluorobenzamido group (C7H3F2NO)

  • An ethyl carboxylate group (C3H5O2)

  • A phenyl group (C6H5)

For comparison, the related compound 2-amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester has a molecular formula of C13H13NO2S and a molecular weight of 247.31 g/mol , while another thiophene derivative, ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate, has a molecular formula of C24H22F2N2O6S and a molecular weight of 504.50 g/mol .

For reference, the structurally related 2-amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester has the following physical properties:

PropertyValue
Physical StateCrystalline solid
ColorYellow solid
Melting Point92-97°C
Boiling Point391.0±42.0°C (Predicted)
Density1.231
SolubilityDMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 0.1 mg/ml

Based on structural similarities, Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate would likely exhibit similar properties, with potential variations due to the presence of the 2,6-difluorobenzamido group, which would affect intermolecular interactions and consequently physical properties such as melting point and solubility.

Chemical Reactivity

The chemical reactivity of Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate is governed by its constituent functional groups:

  • The thiophene ring provides sites for electrophilic aromatic substitution, although these reactions would be influenced by the electronic effects of the existing substituents.

  • The ethyl carboxylate group can undergo typical ester reactions including hydrolysis, transesterification, and reduction to produce alcohols or aldehydes.

  • The amide linkage in the 2,6-difluorobenzamido group possesses relative stability under mild conditions but can be hydrolyzed under strongly acidic or basic conditions.

  • The fluorine atoms on the benzamido group increase the electron deficiency of the aromatic ring and can influence the reactivity of neighboring functional groups through electronic effects.

  • The phenyl group at position 4 provides additional sites for potential functionalization through typical aromatic substitution chemistry.

The presence of multiple functional groups makes this molecule a versatile scaffold for chemical modifications, potentially allowing for the generation of diverse derivatives with tailored properties.

Synthetic Methodologies

Key Reaction Conditions

Optimal reaction conditions for the synthesis of similar thiophene derivatives typically include:

ParameterTypical Conditions
SolventDMF (N,N-dimethylformamide)
Temperature25°C
Reaction Time16 hours
BasePotassium carbonate (K₂CO₃)
CatalystPotassium iodide (KI)
Work-upExtraction with ethyl acetate, washing with water and brine
PurificationRecrystallization from methyl-tert-butyl ether

In the synthesis of ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate, these conditions yielded a product with 88.6% purity , suggesting that similar conditions might be effective for the synthesis of Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate.

Synthetic Challenges and Optimization Strategies

The synthesis of multi-substituted thiophene derivatives like Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate presents several challenges:

  • Regioselectivity in the thiophene ring substitution

  • Efficient amide formation while avoiding side reactions

  • Purification of the final product from reaction by-products

Optimization strategies might include:

  • Careful temperature control to minimize side reactions

  • Use of catalysts to enhance reaction efficiency

  • Selection of appropriate solvents to ensure solubility of reagents and intermediates

  • Stepwise addition of reagents to control reaction progression

  • Advanced purification techniques including column chromatography or recrystallization

These strategies would be essential for achieving high yields and purity of the target compound.

Comparative Analysis with Structural Analogs

Structural Comparison Table

CompoundCore StructurePosition 2Position 3Position 4Position 5
Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylateThiophene2,6-difluorobenzamidoEthyl carboxylatePhenylH
2-Amino-4-phenyl-thiophene-3-carboxylic acid ethyl esterThiopheneAminoEthyl carboxylatePhenylH
Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylateThiophene(2,6-difluorobenzyl)(ethoxycarbonyl)aminoEthyl carboxylateMethyl4-nitrophenyl

This structural comparison highlights the key differences between Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate and related thiophene derivatives, particularly in the nature of substituents at positions 2, 4, and 5.

Physicochemical Properties Comparison

PropertyEthyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate (Inferred)2-Amino-4-phenyl-thiophene-3-carboxylic acid ethyl esterEthyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
Molecular FormulaC20H15F2NO3SC13H13NO2S C24H22F2N2O6S
Molecular Weight~387.4 g/mol247.31 g/mol 504.50 g/mol
Physical AppearanceCrystalline solid (inferred)Yellow crystalline solid Yellow solid
CAS NumberNot assigned4815-36-5 308831-94-9
Storage ConditionsProtect from light, 2-8°C (inferred)2-8°C, protect from light Keep in dark place, sealed, 2-8°C

This comparison illustrates how structural modifications can significantly impact the molecular properties of these thiophene derivatives, which in turn can influence their applications and handling requirements.

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